molecular formula C8H12Br2O B6170481 rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo CAS No. 64274-69-7

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo

Cat. No.: B6170481
CAS No.: 64274-69-7
M. Wt: 284
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Description

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane, endo is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and an oxabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo typically involves a multi-step process. One common method includes the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo involves its interaction with molecular targets through its functional groups. The bromine atoms and the oxabicyclo nonane framework play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride
  • 3,9-diazabicyclo[4.2.1]nonane-containing scaffold
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct chemical and physical properties.

Properties

CAS No.

64274-69-7

Molecular Formula

C8H12Br2O

Molecular Weight

284

Purity

95

Origin of Product

United States

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